molecular formula C13H25N B1335870 1,1-Dimethyl-N-tert-octylpropargylamine CAS No. 263254-99-5

1,1-Dimethyl-N-tert-octylpropargylamine

Cat. No.: B1335870
CAS No.: 263254-99-5
M. Wt: 195.34 g/mol
InChI Key: VFJXALVCGOCHNF-UHFFFAOYSA-N
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Description

1,1-Dimethyl-N-tert-octylpropargylamine is an organic compound with the molecular formula C₁₃H₂₅N and a molecular weight of 195.34 g/mol . It is a tertiary amine characterized by the presence of a propargyl group attached to a nitrogen atom, which is further substituted with a tert-octyl group and two methyl groups. This compound is known for its applications in various chemical reactions and industrial processes.

Scientific Research Applications

1,1-Dimethyl-N-tert-octylpropargylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Safety and Hazards

This compound has been classified with Hazard Codes Xi, indicating that it is irritating to eyes, respiratory system, and skin . The safety statements associated with it are 26-36, which recommend washing with plenty of water in case of contact with eyes and wearing suitable protective clothing . It has a WGK Germany classification of 3 .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dimethyl-N-tert-octylpropargylamine can be synthesized through the alkylation of tert-octylamine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The use of automated reactors and real-time monitoring systems helps in maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethyl-N-tert-octylpropargylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Corresponding oxides and ketones.

    Reduction: Primary and secondary amines.

    Substitution: Various substituted amines depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1,1-Dimethyl-N-tert-octylpropargylamine involves its interaction with molecular targets such as enzymes and receptors. The propargyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The tert-octyl group provides hydrophobic interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2,4,4-Trimethyl-N-(2-methylbut-3-yn-2-yl)pentan-2-amine
  • 3-Methyl-3-tert-octylamino-1-butyne

Uniqueness

1,1-Dimethyl-N-tert-octylpropargylamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both the propargyl and tert-octyl groups makes it a versatile intermediate in organic synthesis, offering unique reactivity compared to other similar compounds .

Properties

IUPAC Name

2,4,4-trimethyl-N-(2-methylbut-3-yn-2-yl)pentan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N/c1-9-12(5,6)14-13(7,8)10-11(2,3)4/h1,14H,10H2,2-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFJXALVCGOCHNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)NC(C)(C)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80408282
Record name 1,1-Dimethyl-N-tert-octylpropargylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263254-99-5
Record name 1,1-Dimethyl-N-tert-octylpropargylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 263254-99-5
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